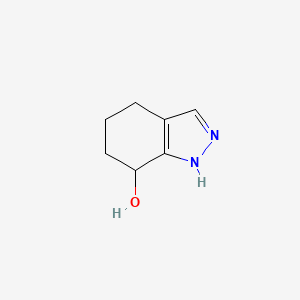

4,5,6,7-tetrahydro-2H-indazol-7-ol

Description

Significance of Indazole and Tetrahydroindazole (B12648868) Frameworks in Chemical Biology

Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govpnrjournal.com This versatility has led to the development of several FDA-approved drugs containing the indazole scaffold, such as:

Axitinib, Pazopanib, and Entrectinib: Tyrosine kinase inhibitors used in cancer therapy. pnrjournal.com

Granisetron: A 5-HT3 antagonist used to prevent nausea and vomiting caused by chemotherapy. pnrjournal.com

Benzydamine: A locally acting nonsteroidal anti-inflammatory drug. researchgate.net

The partially saturated nature of the tetrahydroindazole framework offers a distinct advantage in drug design. The non-planar structure of the cyclohexyl ring allows for specific spatial arrangements of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netnih.gov This three-dimensional feature is crucial for interacting with the complex architectures of protein binding sites.

Overview of Structural Features and Conformational Considerations for 4,5,6,7-Tetrahydro-2H-indazol-7-ol

The chemical structure of 4,5,6,7-tetrahydro-2H-indazol-7-ol consists of a pyrazole (B372694) ring fused to a cyclohexane (B81311) ring, with a hydroxyl group at the 7-position. uni.lu The presence of the hydroxyl group introduces a chiral center, meaning the compound can exist as different stereoisomers.

Key Structural Features:

Bicyclic Heterocycle: Composed of a pyrazole and a cyclohexane ring.

Tautomerism: The indazole ring can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. nih.gov

Chirality: The hydroxyl group at the 7-position creates a stereocenter.

The specific conformation adopted by the cyclohexane ring and the orientation of the hydroxyl group are critical for the molecule's interaction with biological targets. Spectroscopic techniques like NMR and X-ray crystallography are essential for determining the precise three-dimensional structure and conformational preferences of tetrahydroindazole derivatives. researchgate.net

Historical Context and Evolution of Research on Tetrahydroindazole Derivatives

The study of indazole derivatives dates back to the work of Emil Fischer, who first defined the structure of indazole as a pyrazole ring fused to a benzene (B151609) ring. researchgate.net While natural sources of indazoles are limited, the synthetic versatility of this scaffold has driven extensive research. researchgate.netnih.gov

Early research on derivatives primarily focused on their synthesis and basic chemical properties. However, the discovery of their significant pharmacological potential in the mid-20th century led to a surge in research aimed at developing new therapeutic agents. nih.gov The evolution of research on tetrahydroindazole derivatives has been marked by a shift from broad screening for biological activity to a more rational, structure-based drug design approach. Advances in analytical techniques and computational chemistry have enabled a deeper understanding of the structure-activity relationships of these compounds. nih.gov

Current Research Trends and Unexplored Areas Pertaining to 4,5,6,7-Tetrahydro-2H-indazol-7-ol

Current research on tetrahydroindazole derivatives is highly focused on their application in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment. nih.gov The ability of the tetrahydroindazole scaffold to mimic the hinge-binding region of ATP in kinases makes it a valuable pharmacophore.

Emerging Research Areas:

Stereoselective Synthesis: Developing methods for the synthesis of specific stereoisomers of compounds like 4,5,6,7-tetrahydro-2H-indazol-7-ol to evaluate their individual biological activities.

New Biological Targets: Exploring the potential of tetrahydroindazole derivatives to interact with other classes of enzymes and receptors beyond kinases.

Material Science: Investigating the use of these compounds as ligands in the formation of metal complexes with novel properties. researchgate.net

Despite the progress made, there remain unexplored areas of research. A comprehensive investigation into the biological activities of the individual enantiomers of 4,5,6,7-tetrahydro-2H-indazol-7-ol is still needed. Furthermore, the full potential of this scaffold in areas outside of oncology, such as in the treatment of inflammatory and neurodegenerative diseases, is yet to be fully realized.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h4,6,10H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMSYECVUXBUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298391 | |

| Record name | 4,5,6,7-Tetrahydro-2H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306606-66-5 | |

| Record name | 4,5,6,7-Tetrahydro-2H-indazol-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306606-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-2H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-2H-indazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,5,6,7 Tetrahydro 2h Indazol 7 Ol and Analogues

Retrosynthetic Analysis of the Tetrahydroindazole (B12648868) Core

From a retrosynthetic perspective, the 4,5,6,7-tetrahydro-2H-indazole framework is most commonly disconnected through the pyrazole (B372694) ring. The primary strategy involves a disconnection of the N-N bond and the C-N bond, which traces the structure back to a substituted cyclohexanone (B45756) and a hydrazine (B178648) derivative. For the target molecule, 4,5,6,7-tetrahydro-2H-indazol-7-ol, this analysis points to a precursor such as 2-formyl-3-hydroxycyclohexanone or a related 1,3-dicarbonyl equivalent on the cyclohexane (B81311) ring, which can then be cyclized with hydrazine. This approach forms the basis of many classical synthetic methods.

Classical Approaches to Tetrahydroindazole Synthesis

Traditional methods for synthesizing the tetrahydroindazole ring system are well-established and typically rely on cyclization reactions. These protocols are valued for their reliability and the accessibility of starting materials.

A foundational strategy for constructing the tetrahydroindazole skeleton is the cyclocondensation reaction of a cyclohexanone derivative with a hydrazine. This approach often utilizes a β-ketoester on the cyclohexane ring, such as ethyl 2-oxocyclohexane-1-carboxylate, which reacts with various hydrazines. utripoli.edu.ly The reaction of substituted cyclohexanones with different hydrazines, sometimes facilitated by microwave irradiation to improve yields and reduce reaction times, is a common and efficient method. researchgate.net For example, the Vilsmeier-Haack reaction, when applied to the hydrazones of 4-substituted cyclohexanones, has been successfully used to synthesize novel tetrahydroindazole derivatives under mild conditions. eurekaselect.com This method highlights the versatility of using functionalized cyclohexanones as key building blocks.

| Cyclohexanone Derivative | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Acetylcyclohexanone | Hydrazine | Microwave Irradiation | Substituted Tetrahydroindazole | researchgate.net |

| 4-Substituted Cyclohexanone Hydrazone | Vilsmeier-Haack Reagent (POCl₃/DMF) | Conventional heating or Microwave | Substituted Tetrahydroindazole | eurekaselect.com |

| 2-(Hydroxymethylene)cyclohexanone-4-carboxylate | Phenylhydrazine (B124118) | Condensation | 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | researchgate.net |

| Ethyl 2-oxocyclohexane-1-carboxylate | Hydrazine Hydrate (B1144303) | Mild Conditions | Pyrazolone derivative | utripoli.edu.ly |

Hydrazine-mediated cyclization is the cornerstone of tetrahydroindazole synthesis. nih.gov The process typically begins with the condensation of a suitable cyclohexanone precursor with hydrazine hydrate or a substituted hydrazine to form a hydrazone intermediate. researchgate.netnih.gov This is followed by an intramolecular cyclization, where the nucleophilic nitrogen of the hydrazine attacks a carbonyl or an equivalent electrophilic center on the cyclohexane ring. The final step involves dehydration, which leads to the formation of the aromatic pyrazole ring fused to the cyclohexane system. researchgate.net The choice of reaction conditions, such as the use of acid or base catalysts and the solvent, can significantly influence the efficiency of the cyclization and the final product yield. Copper-mediated cyclization has also been reported for related pyrazole systems, showcasing the diversity of available methods. rsc.org

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds from simple, readily available starting materials in a single step. nih.govnih.gov This approach is highly convergent and atom-economical, avoiding the need to isolate intermediates. organic-chemistry.orgfrontiersin.org While specific MCRs for 4,5,6,7-tetrahydro-2H-indazol-7-ol are not extensively documented in the provided context, the principles of MCR design can be applied. A hypothetical one-pot reaction could involve the combination of a cyclohexanone derivative, an aldehyde, and hydrazine. This strategy is analogous to other well-known MCRs used in heterocyclic chemistry and holds promise for the rapid generation of diverse tetrahydroindazole libraries. For instance, one-pot, three-component syntheses have been successfully developed for aromatic 2H-indazoles, demonstrating the feasibility of this approach within the broader indazole family. organic-chemistry.org

Stereoselective Synthesis of Chiral 4,5,6,7-Tetrahydro-2H-indazol-7-ol Derivatives

The presence of a stereocenter at the C7 position in 4,5,6,7-tetrahydro-2H-indazol-7-ol necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the molecule.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. dntb.gov.uarsc.org In the context of tetrahydroindazole synthesis, an asymmetric annulation (ring-forming) reaction can be employed to establish the desired stereochemistry at the C7 position. This can be achieved using a chiral catalyst, such as a bifunctional organocatalyst, to control the facial selectivity of the cyclization step. researchgate.net For example, a rhodium-catalyzed enantioselective addition/cyclization cascade has been used to create chiral indoles, a strategy that could be adapted for tetrahydroindazoles. nih.gov Another potential strategy involves the asymmetric reduction of a precursor ketone, 4,5,6,7-tetrahydro-2H-indazol-7-one, using a chiral transition-metal catalyst (e.g., based on Iridium or Rhodium) or an organocatalyst to furnish the chiral alcohol. mdpi.com Diastereoselective syntheses of related complex indazole systems have been achieved, where the inherent stereochemistry of a chiral starting material, such as R-carvone, directs the formation of a specific diastereomer. nsf.gov

| Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Diastereoselective Synthesis | Utilizes a chiral starting material to direct the stereochemical outcome of the cyclization. | Reaction of a chiral cyclohexanone derivative to form a specific diastereomer of the indazol-7-ol. | nsf.gov |

| Asymmetric Catalytic Annulation | A chiral catalyst (metal-based or organocatalyst) controls the enantioselectivity of the ring-forming step. | Enantioselective cyclization of an achiral cyclohexanone precursor to form a specific enantiomer of indazol-7-ol. | dntb.gov.uanih.gov |

| Asymmetric Ketone Reduction | Enantioselective reduction of a prochiral ketone precursor to form a chiral alcohol. | Reduction of 4,5,6,7-tetrahydro-2H-indazol-7-one using a chiral reducing agent or catalyst. | mdpi.com |

Chiral Auxiliary-Based Synthetic Routes

The asymmetric synthesis of specific stereoisomers of tetrahydroindazole derivatives, particularly controlling the chirality at the C7 hydroxyl group of 4,5,6,7-tetrahydro-2H-indazol-7-ol, can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial for pharmaceutical and biological applications. wikipedia.org The general approach involves attaching a chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then cleaving the auxiliary. researchgate.net

Commonly used and highly effective chiral auxiliaries include oxazolidinones, which were pioneered by Evans, and related sulfur-containing heterocycles like thiazolidinethiones. scielo.org.mxspringerprofessional.deresearchgate.net These auxiliaries have been successfully employed in a wide array of stereoselective transformations, including aldol (B89426) additions, alkylations, and Michael additions. researchgate.netscielo.org.mxspringerprofessional.de For the synthesis of a chiral alcohol like 4,5,6,7-tetrahydro-2H-indazol-7-ol, a strategy could involve the asymmetric reduction of a corresponding ketone precursor, 4,5,6,7-tetrahydro-2H-indazol-7-one, where the chiral auxiliary attached to the indazole nitrogen directs the approach of the reducing agent. Alternatively, an asymmetric aldol reaction controlled by a chiral auxiliary could be used to set the stereochemistry of a key intermediate before the formation of the tetrahydroindazole ring system. researchgate.netresearchgate.net

While specific documented examples for the synthesis of 4,5,6,7-tetrahydro-2H-indazol-7-ol using this method are not prevalent in the provided results, the principles established with auxiliaries like pseudoephedrine, camphorsultam, and various oxazolidinones provide a robust framework for its potential enantioselective synthesis. wikipedia.org

Green Chemistry Approaches in Tetrahydroindazole Synthesis

In line with the principles of green chemistry, recent synthetic efforts have focused on developing more environmentally benign methods for preparing tetrahydroindazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-Free and Catalytic Methods

Solvent-free reaction conditions represent a significant advancement in green chemistry, often leading to reduced waste, lower costs, and simplified procedures. nih.govtudelft.nlresearchgate.netelsevierpure.com An eco-friendly and efficient synthesis of 7-benzylidene-substituted-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives has been developed using a grinding technique in the presence of a weak acid catalyst, completely avoiding the need for organic solvents. nih.gov This method is noted for its mild conditions, easy work-up, and clean reaction profile. nih.gov

Catalytic methods are also central to green synthesis as they allow for reactions to proceed with high efficiency and selectivity under mild conditions.

Transition-Metal Catalysis : Transition metals like rhodium, cobalt, and copper are frequently used to catalyze the formation of the indazole ring. mdpi.comnih.gov For example, rhodium(III)-catalyzed C–H activation and annulation sequences provide a direct route to functionalized indazoles. mdpi.com Cobalt(III) catalysts, being more cost-effective than rhodium, have also been developed for the one-step synthesis of N-aryl-2H-indazoles via C-H bond additions to aldehydes. nih.gov Copper(I) oxide nanoparticles have been used to catalyze the one-pot, three-component synthesis of 2H-indazoles in polyethylene (B3416737) glycol (PEG), a greener solvent alternative. organic-chemistry.org

Photocatalysis : Visible-light-induced synthesis of 3-acyl-2H-indazoles has been achieved without the need for external photosensitizers or metal catalysts. nih.gov This method relies on a self-catalyzed energy transfer process between the 2H-indazole substrate and an α-keto acid, offering operational simplicity and broad substrate compatibility under mild conditions. nih.gov

Post-Synthetic Functionalization and Derivatization Strategies

The ability to modify the tetrahydroindazole scaffold after its initial synthesis is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Functionalization can be targeted at the nitrogen atoms of the pyrazole ring or the saturated cyclohexane portion.

Modification at Nitrogen Atoms (N1, N2)

The nitrogen atoms of the indazole ring are common sites for functionalization, primarily through N-alkylation and N-arylation reactions.

N-Alkylation : The N2 position of 1H-indazoles can be selectively alkylated using various alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org Another approach involves the reaction of 1-alkyl-5-nitro-1H-indazoles with other reagents to build more complex fused heterocyclic systems. ijcce.ac.ir

N-Arylation : N-arylation of indoles and indazoles, a key transformation in medicinal chemistry, is often achieved through cross-coupling reactions. mdpi.comnih.gov The Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed) are prominent methods. mdpi.comnih.gov Copper-catalyzed N-arylation using aryl halides is a widely used, cost-effective method. researchgate.net These reactions can be performed using various bases and ligands to achieve high yields of N-arylindazoles. mdpi.comnih.gov Transition-metal-free N-arylation methods, for instance, using benzynes, have also been reported. mdpi.com

Functionalization of the Cyclohexane Ring (C4, C5, C6, C7)

Modifying the saturated carbocyclic ring of the tetrahydroindazole system presents a different set of challenges, often requiring C-H activation strategies or starting from pre-functionalized precursors.

C-H Functionalization : Directing group-assisted C-H activation is a powerful tool for regioselective functionalization. mdpi.com For instance, palladium-catalyzed transannular γ-C–H arylation has been demonstrated on cyclohexane carboxylic acids, providing a potential route to functionalize the C5 or C6 positions of a tetrahydroindazole derivative bearing a directing group at an appropriate position. nih.gov Ruthenium-catalyzed C4-alkenylation of indoles, directed by an aldehyde group at C3, showcases the potential for selective functionalization of the six-membered ring in fused systems. mdpi.com

Synthesis from Functionalized Precursors : A common strategy is to construct the tetrahydroindazole ring from a cyclohexanone derivative that already contains the desired functionality. For example, various 4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized from substituted 4-oxocyclohexane-1,3-dicarboxamides. researchgate.net Similarly, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids are synthesized via condensation of a phenylhydrazine with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate. nih.gov The dynamic nature and conformational preferences of the cyclohexane ring can significantly influence the reactivity and outcome of these functionalization reactions. nih.gov

Introduction of Diverse Substituents on the Indazole Ring

The functionalization of the indazole core, specifically the pyrazole moiety within the 4,5,6,7-tetrahydro-2H-indazole scaffold, is a critical aspect of medicinal chemistry for modulating the biological and physicochemical properties of these molecules. nih.gov The introduction of a wide array of substituents on the indazole ring can be accomplished through various synthetic strategies, primarily involving N-alkylation/N-arylation of the pyrazole nitrogens and C-H functionalization or cyclization strategies for substitution on the carbon atoms of the pyrazole ring. nih.govrsc.org

The indazole ring exhibits annular tautomerism, existing as 1H- and 2H-indazole forms, with the 1H tautomer generally being more thermodynamically stable. nih.govnih.gov The presence of two nitrogen atoms allows for regioselective substitution, which can be controlled by the choice of reagents and reaction conditions, leading to either N1- or N2-substituted products. nih.gov The introduction of substituents can significantly influence properties such as hydrophobicity and steric profile, which in turn can affect how the molecule interacts with biological targets. nih.gov

N-Substitution on the Pyrazole Moiety

Direct alkylation of the indazole nitrogen is a common method for introducing diversity. The regioselectivity of this reaction (N1 vs. N2) is a key challenge and can be influenced by factors such as the nature of the electrophile, the base used, and the solvent system. nih.gov

For instance, procedures have been developed for the regioselective synthesis of 2H-indazoles via direct alkylation with various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds. nih.gov Metal-mediated approaches, using reagents like Ga/Al or Al, have proven effective in achieving high yields for this transformation. nih.gov Furthermore, trifluoromethanesulfonic acid or copper(II) triflate can promote the N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates as alkylating agents. organic-chemistry.org

The choice of reaction conditions can selectively favor one isomer over the other. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, different conditions can lead to the preferential formation of either N1- or N2-alkylated products. nih.gov Density functional theory (DFT) calculations suggest that chelation mechanisms involving cesium can favor N1 substitution, while other non-covalent interactions drive the formation of the N2 product. nih.gov

Table 1: Examples of Reagents for N-Alkylation of Indazoles

| Reagent Type | Specific Example | Position of Substitution | Reference |

|---|---|---|---|

| Allyl/Benzyl Halides | Benzyl Bromide | N2 | nih.gov |

| α-Bromocarbonyls | Ethyl bromoacetate | N2 | nih.gov |

| Trichloroacetimidates | Isopropyl 2,2,2-trichloroacetimidate | N2 | organic-chemistry.org |

C-Substitution on the Pyrazole Moiety

Substitution at the carbon atoms of the pyrazole ring (typically C3) is another important avenue for diversification. These methods often involve either building the substituted ring from acyclic precursors or direct functionalization of a pre-formed indazole ring.

A direct approach for the synthesis of 3-substituted 2H-indazole derivatives utilizes a silver(I)/sodium persulfate system for radical alkylation and acylation. rsc.org This method employs substituted Hantzsch esters as radical sources and demonstrates good regioselectivity for the C3 position under mild conditions. rsc.org Similarly, visible-light-induced reactions between 2H-indazoles and α-keto acids can yield 3-acyl-2H-indazoles without the need for a photocatalyst, proceeding through a self-catalyzed energy transfer process. nih.gov

Cyclocondensation reactions are a foundational strategy for constructing the pyrazole ring with desired substituents in place. nih.govnih.govwikipedia.org For example, reacting 1,3,3'-tricarbonyl compounds with monosubstituted hydrazines is a versatile method for creating highly substituted tetrahydroindazolone derivatives. nih.gov This approach allows for the introduction of diversity based on the structure of both the tricarbonyl compound and the hydrazine starting material.

Another powerful technique involves the [3+2] cycloaddition of arynes and sydnones, which provides a rapid and efficient route to 2H-indazoles under mild conditions. organic-chemistry.org

Table 2: Methodologies for C-Substitution on the Indazole Ring

| Methodology | Position(s) | Reagents/Conditions | Resulting Substituent | Reference |

|---|---|---|---|---|

| Radical Functionalization | C3 | Hantzsch esters, Ag(I)/Na₂S₂O₈ | Alkyl, Acyl | rsc.org |

| Visible-Light Acylation | C3 | α-Keto acids, Visible light | Acyl | nih.gov |

| Cyclocondensation | C3, C5, etc. | 1,3-Diketones, Hydrazines | Various (Alkyl, Aryl) | nih.govwikipedia.org |

| [3+2] Cycloaddition | Various | Arynes, Sydnones | Aryl | organic-chemistry.org |

The introduction of substituents such as methyl or phenyl groups can enhance hydrophobic contacts, which may be crucial for biological activity. nih.gov For instance, studies on related pyrazole derivatives have shown that adding a methyl group at the C3 or C4 position can significantly increase affinity for certain biological targets compared to the unsubstituted parent molecule. nih.gov However, larger groups may also introduce steric hindrance, demonstrating the delicate balance required in molecular design. nih.gov

Spectroscopic and Advanced Structural Elucidation of 4,5,6,7 Tetrahydro 2h Indazol 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4,5,6,7-tetrahydro-2H-indazol-7-ol and its analogs, providing unparalleled insight into the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the molecule. For derivatives of the 2H-indazole core, characteristic chemical shifts are observed. For instance, in 2-phenyl-2H-indazole derivatives, the proton at position 3 (H-3) typically appears as a singlet in the downfield region of the spectrum. rug.nl The protons on the phenyl group and the indazole ring system exhibit distinct multiplets, with their chemical shifts and coupling patterns providing valuable information about their relative positions. rsc.orgnih.govrsc.org

In the saturated carbocyclic ring of 4,5,6,7-tetrahydro-2H-indazol-7-ol, the aliphatic protons would present as a complex series of multiplets in the upfield region of the ¹H NMR spectrum. The proton attached to the hydroxyl-bearing carbon (C7) would be expected to show a distinct chemical shift, influenced by the electronegativity of the oxygen atom and potential hydrogen bonding. The specific splitting patterns of these aliphatic protons are crucial for determining their connectivity and stereochemical relationships.

Table 1: Representative ¹H NMR Data for 2-Aryl-2H-Indazole Derivatives

| Compound | H-3 (s) | Aromatic Protons (m) | Other Protons |

|---|---|---|---|

| 7-chloro-2-phenyl-2H-indazole | 8.37 ppm | 7.87-7.85, 7.57-7.55, 7.48-7.44, 7.38-7.30, 7.00-6.96 ppm | |

| 5-methoxy-2-phenyl-2H-indazole | 8.20 ppm | 7.84-7.82, 7.69-7.67, 7.49-7.45, 7.35-7.32, 7.04-7.01, 6.84-6.83 ppm | 3.81 ppm (s, 3H, OCH₃) |

| 7-methoxy-2-phenyl-2H-indazole | 8.30 ppm | 7.90-7.88, 7.46-7.42, 7.34-7.30, 7.23-7.21, 7.00-6.97, 6.55-6.54 ppm | 4.00 ppm (s, 3H, OCH₃) |

> Data sourced from supporting information for an efficient synthesis of 2-aryl-2H-indazoles. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The chemical shifts of the carbon atoms in the indazole ring system are characteristic and have been extensively studied. researchgate.net For 2-phenyl-2H-indazole derivatives, the carbon signals for the indazole and phenyl rings appear in the aromatic region (typically δ 110-150 ppm). rsc.orgnih.govrsc.org The specific chemical shifts are influenced by the nature and position of substituents.

For 4,5,6,7-tetrahydro-2H-indazol-7-ol, the carbons of the saturated ring would resonate in the aliphatic region of the ¹³C NMR spectrum. The carbon atom C7, bonded to the hydroxyl group, would be shifted downfield compared to the other aliphatic carbons due to the deshielding effect of the oxygen atom.

Table 2: Representative ¹³C NMR Data for 2-Aryl-2H-Indazole Derivatives

| Compound | Indazole & Phenyl Carbons (ppm) | Other Carbons (ppm) |

|---|---|---|

| 7-chloro-2-phenyl-2H-indazole | 147.3, 140.2, 129.5, 128.3, 126.1, 124.0, 123.2, 122.7, 121.7, 121.3, 119.3 | |

| 5-methoxy-2-phenyl-2H-indazole | 155.6, 146.8, 140.6, 129.5, 127.5, 122.8, 122.1, 120.5, 119.3, 119.2, 96.4 | 55.3 (OCH₃) |

| 7-methoxy-2-phenyl-2H-indazole | 150.4, 143.4, 140.4, 129.4, 127.8, 124.4, 123.1, 121.0, 120.3, 112.4, 103.2 | 55.5 (OCH₃) |

> Data sourced from supporting information for an efficient synthesis of 2-aryl-2H-indazoles. rsc.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. This is particularly useful for tracing the connectivity within the aliphatic ring of 4,5,6,7-tetrahydro-2H-indazol-7-ol.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, such as the indazole core to the saturated ring and any substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is vital for determining the stereochemistry of the molecule, for instance, the relative orientation of the hydroxyl group and other substituents on the tetrahydro-indazole ring. The observation of NOE effects can help differentiate between cis and trans isomers. ipb.pt

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For 4,5,6,7-tetrahydro-2H-indazol-7-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the indazole ring would also appear in this region, typically as a sharper peak. nih.gov Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the indazole ring would give rise to absorptions in the 1500-1650 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations typically produce strong signals, aiding in the characterization of the indazole core. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 4,5,6,7-tetrahydro-2H-indazol-7-ol, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. uni.lu The fragmentation pattern would likely involve the loss of a water molecule (H₂O) from the molecular ion, giving a prominent [M-H₂O]⁺ peak. Other characteristic fragments could arise from the cleavage of the saturated ring or the indazole moiety.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. nih.govrsc.orgnih.govnih.gov This is crucial for confirming the molecular formula of 4,5,6,7-tetrahydro-2H-indazol-7-ol and distinguishing it from other isomers. HRMS is also invaluable for confirming the elemental composition of fragment ions, which aids in the elucidation of fragmentation pathways and provides further structural confirmation. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

For the broader class of tetrahydroindazole (B12648868) derivatives, X-ray crystallography has been instrumental in confirming molecular structures and stereochemistry. For instance, the crystal structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one has been determined, revealing the conformation of the tetrahydro- and indazole ring systems. nih.gov In this derivative, the six-membered ring adopts a distorted envelope conformation. nih.gov Similarly, the structure of 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid has been unambiguously established through single-crystal X-ray analysis, providing concrete evidence for its molecular architecture. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, allowing for the generation of a three-dimensional electron density map and, subsequently, the complete molecular structure.

A hypothetical data table for the crystallographic analysis of a tetrahydroindazole derivative is presented below to illustrate the type of information obtained from such studies.

Table 1: Hypothetical Crystallographic Data for a Tetrahydroindazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

Note: This table is illustrative and does not represent data for 4,5,6,7-tetrahydro-2H-indazol-7-ol.

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment

For chiral molecules such as 4,5,6,7-tetrahydro-2H-indazol-7-ol, which contains a stereocenter at the 7-position, determining the absolute configuration (R or S) is essential. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for this purpose.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be confidently assigned.

While specific ECD studies on 4,5,6,7-tetrahydro-2H-indazol-7-ol are not documented in the available literature, the methodology is widely applied to other chiral heterocyclic compounds. The process involves:

Synthesis and separation of enantiomers or the synthesis of an enantiomerically enriched sample.

Experimental ECD measurement of the sample in a suitable solvent.

Computational modeling of the possible enantiomers using methods like Time-Dependent Density Functional Theory (TD-DFT).

Calculation of the theoretical ECD spectra for each enantiomer.

Comparison of the experimental and theoretical spectra to assign the absolute configuration.

The following table illustrates the kind of data that would be generated in an ECD analysis for assigning the absolute configuration of a chiral tetrahydroindazole derivative.

Table 2: Hypothetical ECD Data for a Chiral Tetrahydroindazole Derivative

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (R-enantiomer) | Calculated Δε (S-enantiomer) |

|---|---|---|---|

| 220 | +5.2 | +5.5 | -5.5 |

| 250 | -3.8 | -4.0 | +4.0 |

Note: This table is illustrative and does not represent data for 4,5,6,7-tetrahydro-2H-indazol-7-ol.

Chemical Transformations and Reactivity Profiling of 4,5,6,7 Tetrahydro 2h Indazol 7 Ol

Tautomeric Equilibria and Proton Transfer Dynamics in Tetrahydroindazoles

The indazole ring system is defined by annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. beilstein-journals.orgbeilstein-journals.org This results in an equilibrium between the 1H-indazole and 2H-indazole tautomers. In most cases, the 1H-indazole tautomer, which features a benzenoid-type structure, is thermodynamically more stable and therefore predominates over the 2H-indazole, or quinonoid, form. beilstein-journals.orgbeilstein-journals.orgnih.gov This equilibrium is a dynamic process governed by proton transfer. nih.govnih.gov

The position of this equilibrium can be influenced by various factors, including the solvent and the electronic nature of substituents on the ring. While the 1H form is typically favored, the 2H tautomer can be significantly involved in certain chemical processes. beilstein-journals.orgbeilstein-journals.org For instance, in coordination chemistry, the tautomeric form of the ligand can be dictated by the coordinating metal ion. Studies on the related 4,5,6,7-tetrahydro-1H-indazole have shown that while it coordinates to Copper(II) and Cobalt(II) in its 1H-isomeric form, it adopts the 2H-indazole form when forming a complex with Silver(I). researchgate.net This highlights the subtle energetic balance between the tautomers and how intermolecular interactions can shift the equilibrium.

Electrophilic and Nucleophilic Aromatic Substitution on the Heterocyclic Ring

The pyrazole portion of the tetrahydroindazole (B12648868) ring can undergo substitution reactions, although its reactivity is distinct from that of a simple benzene (B151609) ring.

Electrophilic Substitution: The nitrogen atoms of the indazole ring are nucleophilic, making them susceptible to attack by electrophiles, most notably in N-alkylation reactions. The direct alkylation of an unsubstituted 1H-indazole typically results in a mixture of N-1 and N-2 alkylated products, which can be challenging to separate and often leads to reduced yields of the desired isomer. beilstein-journals.orgbeilstein-journals.orgd-nb.info

Significant research has been dedicated to controlling the regioselectivity of this transformation. The outcome of the reaction is highly dependent on the reaction conditions and the substitution pattern of the indazole core. beilstein-journals.orgnih.gov

Base and Solvent Effects : The choice of base and solvent plays a critical role. Using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to strongly favor the formation of the N-1 alkylated product. d-nb.infonih.gov In contrast, other conditions might yield significant amounts of the N-2 isomer.

Substituent Effects : The electronic properties of substituents on the indazole ring also direct the incoming electrophile. Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been found to confer excellent N-2 regioselectivity. beilstein-journals.orgd-nb.info This is rationalized by chelation effects, where a cation from the base (e.g., Na⁺) may coordinate between the N-2 atom and a nearby electron-rich group, directing the alkylation to that position. nih.gov

Beyond N-alkylation, methods for the direct radical acylation of 2H-indazoles at the C3 position have also been developed, expanding the scope of electrophilic modifications to the heterocyclic ring. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally challenging on electron-rich aromatic systems like the pyrazole ring. For SNAr to occur, two primary conditions must be met: the presence of a good leaving group (typically a halide) and strong activation of the ring by one or more potent electron-withdrawing groups, such as nitro groups. youtube.comlibretexts.orgyoutube.com These activating groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comlibretexts.org The tetrahydroindazole system, lacking inherent strong electron-withdrawing groups, is not predisposed to undergo SNAr reactions unless suitable activating substituents are introduced onto the aromatic portion of the ring.

Regioselective Functionalization of the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The secondary alcohol at the C-7 position of 4,5,6,7-tetrahydro-2H-indazol-7-ol is a key site for chemical modification. This hydroxyl group can undergo standard alcohol reactions, allowing for the introduction of a wide variety of functional groups.

O-Alkylation : The hydroxyl group can be converted into an ether through O-alkylation. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.

O-Acylation : Esterification of the C-7 alcohol, or O-acylation, is another fundamental transformation. This is readily achieved by reacting the alcohol with an acylating agent like an acyl chloride or a carboxylic anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction.

These functionalization strategies allow for the systematic modification of the molecule's properties, which is a common approach in medicinal chemistry to explore structure-activity relationships.

Oxidation and Reduction Chemistry of the Tetrahydroindazole System

The tetrahydroindazole core contains both oxidizable and reducible moieties. The reactivity depends on the specific reagents and conditions employed.

Oxidation: The saturated carbocyclic ring is susceptible to oxidation. Metabolic studies on related tetrahydroindazole-based inhibitors have identified monohydroxylation of the tetrahydroindazole ring as a significant metabolic pathway. acs.org This enzymatic oxidation demonstrates that the C-H bonds on the saturated ring can be functionalized under oxidative conditions.

Reduction: The heterocyclic pyrazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a benzene ring. However, other functional groups on the scaffold can be readily reduced. For instance, synthetic routes toward related compounds have demonstrated the reduction of a ketone at the C-7 position using reducing agents to yield the corresponding secondary alcohol, a structure analogous to 4,5,6,7-tetrahydro-2H-indazol-7-ol. nih.gov Furthermore, other functional groups introduced onto the ring, such as a nitro group, can be reduced to an amine. nih.gov

Coordination Chemistry: 4,5,6,7-Tetrahydro-2H-indazol-7-ol as a Ligand

The nitrogen atoms in the pyrazole ring of 4,5,6,7-tetrahydro-2H-indazol-7-ol possess lone pairs of electrons, making the molecule a potential ligand for coordinating with metal ions to form metal complexes. researchgate.netnih.gov The coordination behavior of the closely related 4,5,6,7-tetrahydro-1H-indazole has been studied, revealing its versatility as a ligand. researchgate.net

Metal complexes of 4,5,6,7-tetrahydro-1H-indazole have been synthesized by reacting the ligand with various transition metal salts in a suitable solvent, typically ethanol. researchgate.net The reaction involves mixing stoichiometric amounts of the ligand and the metal salt, which often leads to the precipitation of the complex upon standing or concentration of the reaction mixture. researchgate.netnih.gov This straightforward method has been used to prepare complexes with a range of metal ions. researchgate.net

Examples of Synthesized Complexes with 4,5,6,7-Tetrahydro-1H-indazole:

trans-[CuCl₂(H-Ind)₄]

trans-[CuBr₂(H-Ind)₄]

trans-[Cu(CH₃COO)₂(H-Ind)₂]

trans-[CoCl₂(H-Ind)₄]

[Ag(H-Ind)₂]NO₃

The tetrahydroindazole ligand typically acts as a monodentate ligand, coordinating to the metal center through one of its pyrazole nitrogen atoms. researchgate.net The specific coordination mode and the resulting geometry of the complex are dependent on the metal ion, its oxidation state, and the counter-ions present. researchgate.netnih.gov

A particularly noteworthy finding is the ligand's ability to present different tautomeric forms upon complexation. With Cu(II) and Co(II), the ligand exists in its 1H-indazole tautomeric form. However, when complexed with Ag(I), it isomerizes to the 2H-indazole form. researchgate.net

Table 1: Coordination Complexes of 4,5,6,7-Tetrahydro-1H-indazole (H-Ind)

Theoretical and Computational Investigations on 4,5,6,7 Tetrahydro 2h Indazol 7 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and conformational preferences of molecules. rsc.org For 4,5,6,7-tetrahydro-2H-indazol-7-ol, these calculations provide insights into its geometry, stability, and reactivity. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in studying indazole derivatives. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for structural and electrostatic properties. rsc.org

The conformational space of 4,5,6,7-tetrahydro-2H-indazol-7-ol is defined by the puckering of the tetrahydro-fused ring and the orientation of the hydroxyl group. Energy minimization calculations are performed to identify the most stable three-dimensional structure of the molecule, known as the global minimum, as well as other low-energy conformers. sapub.org

For the saturated six-membered ring of the tetrahydroindazole (B12648868) core, chair and boat conformations are possible. sapub.org Computational studies on similar cyclohexane (B81311) derivatives consistently show that the chair conformation is significantly more stable. sapub.org The position of the hydroxyl group on this ring (axial vs. equatorial) is a key determinant of conformational stability. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize steric hindrance from 1,3-diaxial interactions. sapub.org

DFT geometry optimization, for instance at the B3LYP/6-311G(d,p) level of theory, can be used to calculate the energies of these different conformers. researchgate.netnih.gov The results would likely show that the chair conformation with an equatorially oriented hydroxyl group is the most stable conformer for 4,5,6,7-tetrahydro-2H-indazol-7-ol. The introduction of substituents, such as fluorine, can alter the preferred molecular conformation due to changes in steric and electronic properties. mdpi.com

Table 1: Theoretical Methods for Conformational Analysis

| Method | Basis Set | Application | Expected Outcome for 4,5,6,7-Tetrahydro-2H-indazol-7-ol |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | Geometry Optimization, Energy Calculation | Identification of the most stable chair/boat and axial/equatorial conformers. |

| Ab Initio (MP2) | 6-311G** | High-accuracy Energy Refinement | More precise energy differences between conformers. |

| Semi-empirical (AM1) | - | Rapid Conformational Searching | Initial exploration of the potential energy surface. |

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent neutral or weakly interacting regions. nih.gov

For 4,5,6,7-tetrahydro-2H-indazol-7-ol, an MEP map would reveal specific reactive sites. The oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring are expected to be electron-rich regions (colored red or yellow), making them likely sites for hydrogen bonding and interactions with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group and the N-H proton of the pyrazole (B372694) ring would appear as electron-deficient (blue), indicating their role as hydrogen bond donors and sites for nucleophilic interaction. nih.gov Understanding these sites is vital for predicting how the molecule might interact with biological targets like enzyme active sites. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net For 4,5,6,7-tetrahydro-2H-indazol-7-ol, MD simulations can model its behavior in an aqueous solution, which mimics physiological conditions. rdd.edu.iq

An MD simulation would typically place the molecule in a box of water molecules and solve Newton's equations of motion for every atom over a specific time period (nanoseconds to microseconds). nih.gov This allows for the observation of stable conformations and the transitions between them. The simulations can also elucidate the hydration shell around the molecule, showing how water molecules orient themselves to form hydrogen bonds with the hydroxyl and indazole groups. rdd.edu.iq Studies on similar heterocyclic compounds like indazole and imidazole (B134444) derivatives have used MD simulations to understand their stability and interactions in solution. rdd.edu.iqresearchgate.net These simulations are critical for validating docking poses and understanding the stability of ligand-receptor complexes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For indazole derivatives, which are known for a wide range of pharmacological activities including anti-inflammatory and anticancer effects, QSAR is a valuable tool for designing new, more potent compounds. nih.govnih.govnih.gov

QSAR models are developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure. frontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build an equation that relates the descriptors to the activity. vlifesciences.comresearchgate.net

For a series of tetrahydroindazole analogues, a QSAR model could be developed to predict their anti-inflammatory activity (e.g., inhibition of the COX-2 enzyme). nih.gov The resulting model would be an equation where the biological activity (e.g., pIC₅₀) is a function of specific descriptors. Such models provide a framework for virtually screening new, unsynthesized derivatives of 4,5,6,7-tetrahydro-2H-indazol-7-ol to prioritize candidates with potentially high activity. zsmu.edu.ua

Table 2: QSAR Model Development Workflow

| Step | Description | Methods |

|---|---|---|

| 1. Data Set Selection | Compile a set of structurally related compounds with measured biological activity. | - |

| 2. Descriptor Calculation | Compute numerical descriptors representing physicochemical, topological, and electronic properties. | Dragon Software, PaDEL-Descriptor |

| 3. Model Building | Use statistical methods to correlate descriptors with activity, dividing data into training and test sets. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Algorithm (GA), Artificial Neural Network (ANN) |

| 4. Model Validation | Assess the statistical significance and predictive power of the model. | Internal (Cross-validation) and External Validation |

The selection of appropriate molecular descriptors is crucial for building a predictive QSAR model. frontiersin.org These descriptors can be categorized as:

Physicochemical: These include properties like logP (lipophilicity), molar refractivity (MR), and dipole moment, which relate to the hydrophobic, steric, and electronic interactions of the molecule. frontiersin.orgslideshare.net

Topological: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Electronic: These are quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. frontiersin.org

Once a QSAR model is developed, it must be rigorously validated to ensure it is robust and has predictive power. researchgate.net Statistical validation involves several key parameters:

Coefficient of determination (r²): Measures the goodness-of-fit for the training set. A value greater than 0.6 is generally considered acceptable. mdpi.com

Cross-validated coefficient (q² or r²(CV)): Assesses the internal predictive ability of the model using methods like leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is typically required for a model to be considered predictive. mdpi.com

External validation (pred_r²): Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. This is considered the most stringent test of a model's predictive power. researchgate.netmdpi.com

Table 3: Common QSAR Descriptors and Validation Parameters

| Category | Example Descriptors | Description |

|---|---|---|

| Physicochemical | logP, Molar Refractivity (MR), Dipole Moment | Quantify hydrophobicity, steric bulk, and polarity. nih.gov |

| Electronic | HOMO Energy, LUMO Energy, Atomic Charges | Describe electron-donating/accepting ability and reactivity. |

| Topological | Wiener Index, Kappa Shape Indices | Encode information about molecular size, shape, and branching. |

| Statistical Validation | Parameter | Acceptable Value |

| Coefficient of Determination (r²) | > 0.6 | |

| Cross-validated Coefficient (q²) | > 0.5 | |

| External Prediction (pred_r²) | > 0.5 |

Theoretical and Computational Investigations on 4,5,6,7-tetrahydro-2H-indazol-7-ol

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. This section explores the putative molecular targets of 4,5,6,7-tetrahydro-2H-indazol-7-ol and its derivatives through molecular docking studies and profiles the nature of the interactions that govern its binding.

While specific molecular docking studies exclusively on 4,5,6,7-tetrahydro-2H-indazol-7-ol are not extensively available in the public domain, research on structurally similar tetrahydroindazole derivatives provides valuable insights into its potential molecular targets and binding interactions. These studies suggest that the tetrahydroindazole scaffold is a versatile pharmacophore that can interact with a range of biological targets.

Cyclooxygenase (COX) Enzymes:

Research into substituted 4,5-dihydro-2H-indazole derivatives has identified the cyclooxygenase (COX) enzymes, particularly COX-2, as potential targets. nih.gov These studies have demonstrated that certain derivatives exhibit significant anti-inflammatory activity, which is often mediated through the inhibition of COX enzymes. Molecular docking simulations of these derivatives into the active site of human COX-2 have revealed specific binding modes. nih.gov Although 4,5,6,7-tetrahydro-2H-indazol-7-ol was not the primary compound in these studies, the shared core structure suggests that it may also bind to the COX-2 active site. The binding is typically characterized by hydrogen bonds and hydrophobic interactions with key residues within the enzyme's active site.

Sigma Receptors:

The tetrahydroindazole framework has also been utilized in the development of potent and selective ligands for sigma-2 receptors. nih.gov This suggests that 4,5,6,7-tetrahydro-2H-indazol-7-ol could potentially interact with this receptor. The development of these ligands involved modifying the core tetrahydroindazole structure to optimize binding affinity and selectivity.

Other Potential Targets:

A derivative of 4,5,6,7-tetrahydro-2H-indazol-3-ol has been shown to inhibit H+/K+-ATPase, indicating that this enzyme family could also be a potential target. nih.gov The study highlighted the immunomodulatory potential of this compound through the inhibition of this proton pump. nih.gov

The following table summarizes the putative molecular targets for the tetrahydroindazole scaffold based on studies of its derivatives.

| Putative Target | Evidence from Derivatives | Potential Interaction Type |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory activity of substituted 4,5-dihydro-2H-indazoles. nih.gov | Enzyme Inhibition |

| Sigma-2 Receptor | Development of selective ligands based on the tetrahydroindazole structure. nih.gov | Receptor Binding |

| H+/K+-ATPase | Inhibition by a benzimidazole (B57391) derivative of 4,5,6,7-tetrahydro-2H-indazol-3-ol. nih.gov | Enzyme Inhibition |

The recognition of a ligand by its receptor is a complex process governed by a variety of non-covalent interactions. The specific chemical features of 4,5,6,7-tetrahydro-2H-indazol-7-ol, namely the tetrahydroindazole core, the hydroxyl group, and the potential for tautomerism, play a crucial role in its interaction with biological targets. The analysis of these interactions is often facilitated by computational tools that can profile the binding site. nih.gov

Key Interaction Types:

Hydrogen Bonds: The nitrogen atoms in the indazole ring and the oxygen atom of the hydroxyl group can act as hydrogen bond donors and acceptors. These interactions are directional and play a significant role in determining the specificity of binding.

π-Stacking and π-Cation Interactions: The aromatic pyrazole ring of the indazole system can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also engage in π-cation interactions with positively charged residues.

The following table details the potential molecular interactions involving the functional groups of 4,5,6,7-tetrahydro-2H-indazol-7-ol.

| Functional Group | Potential Interaction Type | Interacting Partner in Protein |

| Indazole N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Indazole N | Hydrogen Bond Acceptor | Arg, Lys, His, Gln, Asn, Ser, Thr, Main-chain N-H |

| -OH group | Hydrogen Bond Donor/Acceptor | Polar and charged amino acids |

| Tetrahydro ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Aromatic Ring | π-Stacking, π-Cation | Phe, Tyr, Trp, His, Arg, Lys |

The precise nature and combination of these interactions will ultimately depend on the specific topology and chemical environment of the receptor's binding site. Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are instrumental in identifying and visualizing these intricate interaction networks from 3D structural data. nih.gov Understanding these recognition mechanisms at a molecular level is fundamental for the rational design of more potent and selective analogs of 4,5,6,7-tetrahydro-2H-indazol-7-ol.

Research on Biological Activity Mechanisms and Molecular Targets of Tetrahydroindazole Derivatives

Exploration of Molecular Mechanisms of Action in Cellular Models

Understanding how tetrahydroindazole (B12648868) derivatives function at a cellular level is crucial for their development as therapeutic agents. Studies in cellular models investigate their influence on fundamental cellular processes, including programmed cell death (apoptosis), enzyme activity, and receptor interaction.

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. nih.govnih.gov Small molecules capable of inducing apoptosis in diseased cells are promising therapeutic candidates. nih.gov Antitumor agents typically trigger apoptosis through two main routes: the mitochondria-mediated intrinsic pathway and the death receptor-mediated extrinsic pathway. nih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins and often involves an increase in reactive oxygen species (ROS). nih.gov Excessive ROS can disrupt mitochondrial membrane integrity, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF). nih.govmdpi.com The extrinsic pathway is initiated by the binding of ligands, such as TNF-related apoptosis-inducing ligand (TRAIL), to death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases like caspase-8. mdpi.com Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, -7), which carry out the dismantling of the cell. mdpi.com

While specific studies on apoptosis induction by 4,5,6,7-tetrahydro-2H-indazol-7-ol are not detailed in the provided results, research on other heterocyclic derivatives provides a framework for potential mechanisms. For instance, novel benzothiazole (B30560) and triazole-linked benzoxazole (B165842) derivatives have been shown to induce apoptosis by increasing mitochondrial ROS levels and caspase activity. nih.govnih.gov Similarly, isoxazole (B147169) derivatives have demonstrated pro-apoptotic activity in glioma cell lines. researchgate.net These examples suggest that a key mechanism for the anticancer potential of tetrahydroindazole derivatives could be the induction of apoptosis through either the intrinsic or extrinsic pathways.

Many tetrahydroindazole derivatives owe their therapeutic effects to the selective inhibition of specific enzymes.

Cyclooxygenase-2 (COX-2): The anti-inflammatory activity reported for some 4,5,6,7-tetrahydro-2H-indazole derivatives suggests a potential role in inhibiting COX enzymes. researchgate.net The COX enzymes (COX-1 and COX-2) are responsible for prostaglandin (B15479496) synthesis. While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducible and its expression is elevated during inflammation. mdpi.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com Studies on other heterocyclic compounds, such as isoxazole derivatives, have identified potent and selective COX-2 inhibitors. nih.gov For example, certain isoxazole derivatives showed high selectivity for COX-2 over COX-1, with IC₅₀ values for COX-2 as low as 0.55 µM. nih.gov

Alpha-glucosidase: This enzyme, located in the intestine, breaks down complex carbohydrates into simpler sugars like glucose. mdpi.com Inhibiting α-glucosidase can lower post-meal blood glucose levels, making it a key target for managing type 2 diabetes mellitus. mdpi.com Numerous heterocyclic derivatives have been developed as potent α-glucosidase inhibitors. For instance, a series of thiazolidine-2,4-dione derivatives showed significantly more potent inhibition than the standard drug acarbose (B1664774), with one compound recording an IC₅₀ value of 5.44 µM (acarbose IC₅₀ = 817.38 µM). nih.gov Another study on 1,2-benzothiazine derivatives also identified compounds with IC₅₀ values (e.g., 18.25 µM) superior to acarbose (IC₅₀ = 58.8 µM). mdpi.com

Monoamine Oxidase (MAO) and Rho Kinase: While specific inhibitory activities of 4,5,6,7-tetrahydro-2H-indazol-7-ol against MAO or Rho kinase are not detailed in the provided search results, these enzymes represent important targets in drug discovery for neurological disorders and cardiovascular diseases, respectively.

Table 1: Enzyme Inhibition Data for Various Heterocyclic Derivatives

| Compound Class | Target Enzyme | Potent Compound Example | IC₅₀ Value (µM) | Reference |

| Isoxazole Derivatives | COX-2 | Compound C6 | 0.55 ± 0.03 | nih.gov |

| Thiazolidine-2,4-dione Derivatives | α-glucosidase | Compound 6k | 5.44 ± 0.13 | nih.gov |

| 1,2-Benzothiazine Derivatives | α-glucosidase | Compound 12a | 18.25 | mdpi.com |

Receptor Binding Assays (e.g., Estrogen Receptor, Ecdysone (B1671078) Receptor, Imidazoline Receptors)

The biological effects of tetrahydroindazole derivatives can also be mediated by binding to specific cellular receptors.

Sigma-2 (σ2) Receptors: These receptors are implicated in cancer and central nervous system (CNS) diseases. nih.gov Researchers have developed potent and selective sigma-2 receptor ligands based on a tetrahydroindazole scaffold. Through synthesis and screening, specific derivatives were identified that bind with high affinity to this receptor, demonstrating its viability as a target for this class of compounds. nih.gov

Estrogen Receptor (ER): The estrogen receptor is a key target in the treatment of hormone-dependent cancers and for identifying endocrine-disrupting chemicals. nih.gov Binding assays, often using fluorescence polarization or radiolabeled ligands, are employed to determine a compound's ability to bind to the ER and either mimic (agonist) or block (antagonist) the action of endogenous estrogens. nih.govepa.gov

Ecdysone Receptor (EcR): In insects, the ecdysone receptor is a nuclear receptor that regulates key developmental processes like molting and metamorphosis, making it an important target for insecticides. nih.gov Binding assays are used to screen for compounds that can act as agonists, disrupting normal insect development. nih.gov

While direct binding data for 4,5,6,7-tetrahydro-2H-indazol-7-ol to these specific receptors is limited in the search results, the established assays provide a clear path for evaluating the activity of novel tetrahydroindazole derivatives at these targets.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. youtube.comyoutube.com By systematically modifying a lead compound, chemists can enhance its effectiveness, selectivity, and pharmacokinetic properties. youtube.comnih.gov

The type, position, and orientation of chemical groups (substituents) on the tetrahydroindazole core can dramatically alter its interaction with a biological target. youtube.com

For example, in the development of tetrahydroindazole-based sigma-2 receptor ligands, SAR studies revealed that the nature of the substituent at the C3 position was critical for binding affinity. nih.gov Coupling the core structure to either dimethylamine (B145610) or piperidine (B6355638) resulted in amides that, after further modification, produced ligands with varying potency and selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov Similarly, SAR studies on tetrahydroquinolone derivatives as GPR41 modulators showed that modifying an aryl group attached to a furan (B31954) moiety could switch the compound's activity from antagonistic to agonistic. nih.gov These studies underscore that even small changes to substituents can have a profound impact on biological function.

Table 2: Example of Substituent Impact on Biological Activity

| Lead Scaffold | Target | Modification | Observed Effect on Activity | Reference |

| Tetrahydroindazole | Sigma-2 Receptor | Variation of amide group at C3 | Altered binding affinity and selectivity | nih.gov |

| Tetrahydroquinolone | GPR41 Receptor | Replacement of 2-(trifluoromethoxy)benzene with di- or trifluorobenzene | Switched compound from antagonist to agonist | nih.gov |

| Indolin-2-one | VEGFR-2 | N-methylation/N-benzylation | Significantly increased anti-proliferative activity | mdpi.com |

Bioisosteric Replacements in Lead Compound Optimization

Bioisosteric replacement is a key strategy in lead optimization where a functional group in a molecule is exchanged for another group with similar physical or chemical properties. nih.gov This technique is widely used to improve a compound's potency, enhance selectivity, improve metabolic stability, or circumvent existing patents. researchgate.netmagtech.com.cn

The concept of bioisosteres encompasses atoms or groups that share similar shapes, volumes, and electronic distributions, which can lead to similar biological activities. researchgate.net For example, replacing a metabolically vulnerable amide bond with a more stable bioisostere is a common tactic to improve a drug's pharmacokinetic profile. magtech.com.cn In the optimization of COX inhibitors, the bioisosteric replacement of a functional group in one compound led to a significant increase in selectivity for COX-2 over COX-1. researchgate.net This strategy allows medicinal chemists to fine-tune the properties of a lead compound, transforming a promising "hit" into a viable drug candidate. nih.govsemanticscholar.org

Investigation of Anti-inflammatory Modalities

Derivatives of 4,5,6,7-tetrahydro-2H-indazole have been a focal point of anti-inflammatory research due to their structural similarities to known anti-inflammatory agents.

A notable study synthesized a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids. nih.gov In the carrageenan edema test, a standard model for acute inflammation, the 1-aryl isomers demonstrated significant anti-inflammatory activity, whereas the 2-aryl isomers were considerably less active. nih.gov The most potent compound in this series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, with an ED50 value of 3.5 mg/kg. nih.gov

Further research involved the synthesis of 2,3-disubstituted tetrahydro-2H-indazoles. nih.gov Docking studies were employed to predict their interaction with the catalytic site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Two derivatives with favorable binding energies and ADME profiles were selected for in vivo evaluation. nih.gov These compounds demonstrated anti-inflammatory activity in both Freund's adjuvant-induced arthritis and carrageenan-induced edema models in rats. nih.gov Significantly, these compounds did not show any signs of gastric injury, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other research has also highlighted the anti-inflammatory potential of the indazole core. researchgate.netresearchgate.netresearchgate.net For instance, certain thiazolo-quinoxaline linkers attached to an indazole scaffold showed a 37% inhibition of paw edema in one study. researchgate.net These findings underscore the potential of the tetrahydroindazole framework in developing new anti-inflammatory agents, possibly with improved safety profiles. nih.gov

Antimicrobial and Antifungal Activity Research

The tetrahydroindazole nucleus has also been explored for its potential in combating microbial and fungal infections.

In a study investigating 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and its hexahydroindazole analogues, several compounds exhibited significant antibacterial and moderate antifungal properties. tandfonline.comnih.gov It was observed that replacing a hexahydroindazole moiety with a tetrahydroindazole one led to compounds with a broader spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate activity against the fungus Candida albicans. tandfonline.com The most potent compound in this series, which included a urea (B33335) moiety, demonstrated activity against Staphylococcus aureus comparable to the antibiotic ampicillin (B1664943) (MIC of 12.5 µg/mL) and moderate activity against Bacillus subtilis, Escherichia coli, and C. albicans. tandfonline.com Generally, the synthesized compounds were more effective against Gram-positive bacteria than Gram-negative bacteria, with most showing weak to no activity against Pseudomonas aeruginosa and no activity against Aspergillus niger. tandfonline.com

Another study focused on benzo[g]indazole fused carbothioamide derivatives. researchgate.net The compound MNPBICT showed promising antibacterial activity against S. aureus, B. megaterium, P. aeruginosa, and E. coli. In silico docking studies suggested that its mechanism of action might involve the inhibition of DNA gyrase. researchgate.net

The versatility of the indazole scaffold is further highlighted by its incorporation into hybrid molecules. For instance, indole-1,2,4-triazole conjugates have been synthesized and shown to possess excellent antibacterial and antifungal activity. mdpi.com The presence of a free N-H in the indole (B1671886) ring was found to be crucial for activity against certain bacteria. mdpi.com

| Compound/Derivative Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazoles | S. aureus, B. subtilis, E. coli, C. albicans | Broad-spectrum antibacterial activity; moderate antifungal activity. A urea-containing derivative showed potency equal to ampicillin against S. aureus. | tandfonline.com |

| Benzo[g]indazole fused carbothioamides (e.g., MNPBICT) | S. aureus, B. megaterium, P. aeruginosa, E. coli | Promising antibacterial activity, potentially through DNA gyrase inhibition. | researchgate.net |

| Indole-1,2,4-triazole conjugates | Bacteria and Fungi | Excellent antibacterial and antifungal properties. | mdpi.com |